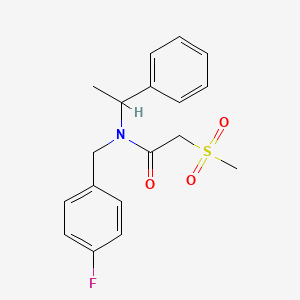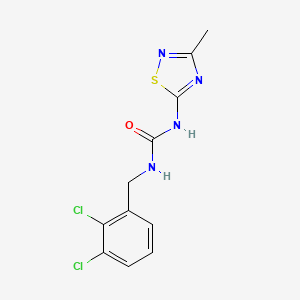
N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea, also known as CTMU, is a chemical compound that has been studied for its potential applications in scientific research. CTMU belongs to the class of thiadiazole derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of cell growth and inflammation. N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is its ability to modulate the immune response and inhibit the growth of cancer cells in vitro. This makes N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea a promising candidate for further research in the field of drug development. However, one of the limitations of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea. One direction is to optimize the synthesis method to improve the yield and purity of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea in vivo to determine its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea and identify its molecular targets. Finally, the potential applications of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea in the treatment of various diseases, including cancer and inflammation, should be explored further.
Synthesemethoden
The synthesis of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 2-cycloheptylethylamine with 5-methyl-1,3,4-thiadiazol-2-ylisocyanate in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The yield of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has also been shown to modulate the immune response and inhibit the growth of cancer cells in vitro. These properties make N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea a promising candidate for further research in the field of drug development.
Eigenschaften
IUPAC Name |
1-(2-cycloheptylethyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-10-16-17-13(19-10)15-12(18)14-9-8-11-6-4-2-3-5-7-11/h11H,2-9H2,1H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKYDNZUDZEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NCCC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)

![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzonitrile](/img/structure/B5902743.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902753.png)
![4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5902756.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)

![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B5902781.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide](/img/structure/B5902791.png)
![3-(2-{ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5902795.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide](/img/structure/B5902803.png)